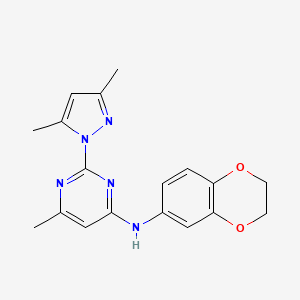

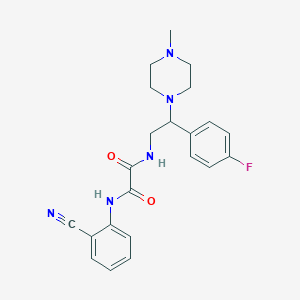

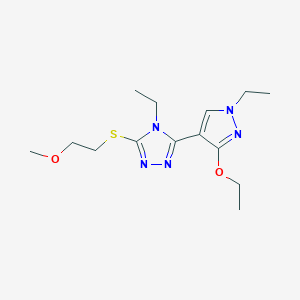

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Wissenschaftliche Forschungsanwendungen

Photoelectric Conversion in Solar Cells

Research has explored carboxylated cyanine dyes, including quinazoline derivatives, to improve the photoelectric conversion efficiency of dye-sensitized solar cells. By co-sensitizing solar cells with these dyes, a significant enhancement in power conversion efficiency was observed, suggesting the potential of quinazoline derivatives in solar energy applications (Wu et al., 2009).

Heterocyclic Chemistry and Synthetic Applications

Quinazoline derivatives are central to the formation of heterocyclic compounds through reactions such as the Nitrile Carboxamide Rearrangement. These reactions facilitate the synthesis of complex molecules, including hexahydroquinazolines and imidazoloquinazolindiones, which have implications in developing new chemical entities with potential biological activities (Bischoff & Schroeder, 1983).

Supramolecular Gelators and Silver(I) Complexes

Quinoline-urea derivatives have been investigated for their ability to form gels in combination with silver(I) compounds. These studies aim at developing new materials with potential applications in photophysics and materials chemistry. The gelation properties and the ability to form structurally diverse complexes highlight the versatility of quinazoline derivatives in supramolecular chemistry (Braga et al., 2013).

Antimicrobial Activity

The synthesis of quinazoline derivatives and their evaluation for antimicrobial activity represent another significant application. By modifying the quinazoline core and introducing various substituents, researchers aim to discover new antimicrobial agents with improved efficacy against resistant strains of bacteria and fungi (Patel & Shaikh, 2011).

BRAFV600E Inhibition in Cancer Therapy

In the context of medicinal chemistry, quinazoline derivatives have been designed as inhibitors of the BRAFV600E kinase, a target in cancer therapy. These compounds exhibit potent inhibitory activity against both mutant and wild-type BRAF kinase, demonstrating the therapeutic potential of quinazoline derivatives in treating cancers driven by BRAF mutations (Holladay et al., 2011).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea involves the condensation of 3-butyl-2-hydroxyquinazolin-4(1H)-one with 2-cyanobenzaldehyde, followed by the reaction of the resulting Schiff base with urea to form the final product.", "Starting Materials": [ "3-butyl-2-hydroxyquinazolin-4(1H)-one", "2-cyanobenzaldehyde", "urea", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2-hydroxyquinazolin-4(1H)-one (1.0 g, 5.0 mmol) and 2-cyanobenzaldehyde (0.92 g, 5.0 mmol) in ethanol (20 mL) and add a few drops of sodium hydroxide solution (10% w/v).", "Step 2: Heat the reaction mixture under reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 4: Dissolve the solid in hot ethanol (20 mL) and add urea (0.54 g, 9.0 mmol).", "Step 5: Heat the reaction mixture under reflux for 2 hours.", "Step 6: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 7: Wash the solid with water and dry in a vacuum oven to obtain the final product, (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea." ] } | |

CAS-Nummer |

941984-38-9 |

Produktname |

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea |

Molekularformel |

C20H19N5O2 |

Molekulargewicht |

361.405 |

IUPAC-Name |

1-(3-butyl-2-oxoquinazolin-4-yl)-3-(2-cyanophenyl)urea |

InChI |

InChI=1S/C20H19N5O2/c1-2-3-12-25-18(15-9-5-7-11-17(15)23-20(25)27)24-19(26)22-16-10-6-4-8-14(16)13-21/h4-11H,2-3,12H2,1H3,(H2,22,24,26) |

InChI-Schlüssel |

MXTOPKBEEXTJDX-HKOYGPOVSA-N |

SMILES |

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2692524.png)

![6-[5-(1,3-Thiazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692527.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2692532.png)

![1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2692538.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2692543.png)